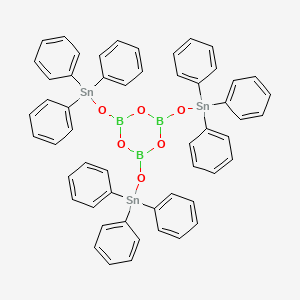
2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane is a complex organotin compound characterized by its unique structure, which includes three triphenylstannyl groups attached to a trioxatriborinane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of triphenyltin hydroxide with a suitable boron-containing precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive organotin groups. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane can undergo various chemical reactions, including:
Oxidation: The organotin groups can be oxidized to form tin oxides.
Reduction: The compound can be reduced under specific conditions to yield different organotin species.
Substitution: The triphenylstannyl groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
Applications De Recherche Scientifique
2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane has several scientific research applications, including:
Materials Science: It can be used as a precursor for the synthesis of advanced materials with unique properties.
Catalysis: The compound’s organotin groups make it a potential catalyst for various organic reactions.
Biological Studies: Its unique structure allows for the exploration of its interactions with biological molecules, potentially leading to new insights in medicinal chemistry.
Industrial Applications: The compound can be used in the development of new polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism by which 2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane exerts its effects is primarily through its organotin groups. These groups can interact with various molecular targets, including enzymes and other proteins, potentially inhibiting or modifying their activity. The compound’s boron-containing core also plays a role in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris((trimethylsilyl)oxy)-1,3,5-triazine: Similar in structure but contains silicon instead of tin.
2,4,6-Tris((triphenylsilyl)oxy)-1,3,5-triazine: Another silicon-containing analog with triphenyl groups.
2,4,6-Tris((triphenylgermyl)oxy)-1,3,5-triazine: Contains germanium instead of tin.
Uniqueness
2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane is unique due to its organotin groups, which impart distinct chemical and physical properties compared to its silicon and germanium analogs. These properties include higher reactivity and potential for use in catalysis and materials science.
Propriétés
Numéro CAS |
252228-35-6 |
|---|---|
Formule moléculaire |
C54H45B3O6Sn3 |
Poids moléculaire |
1178.5 g/mol |
Nom IUPAC |
[4,6-bis(triphenylstannyloxy)-1,3,5,2,4,6-trioxatriborinan-2-yl]oxy-triphenylstannane |
InChI |
InChI=1S/9C6H5.B3O6.3Sn/c9*1-2-4-6-5-3-1;4-1-7-2(5)9-3(6)8-1;;;/h9*1-5H;;;;/q;;;;;;;;;-3;3*+1 |
Clé InChI |
KHRJTAWPKQMHHX-UHFFFAOYSA-N |
SMILES canonique |
B1(OB(OB(O1)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O[Sn](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O[Sn](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



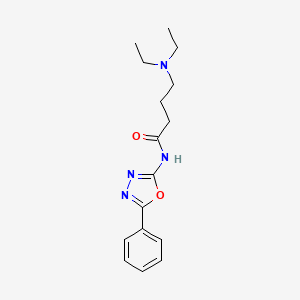
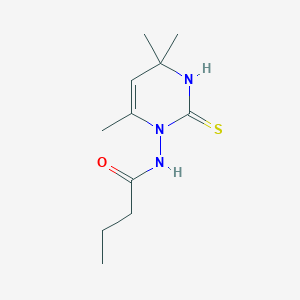
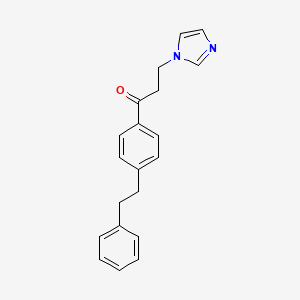
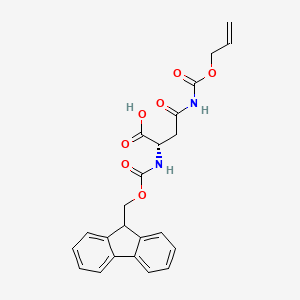
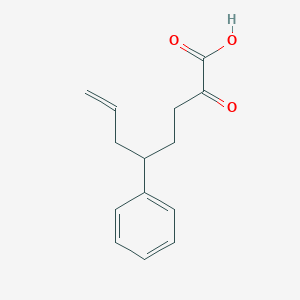

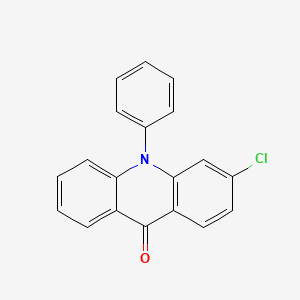
![Isopropyl 4'-methyl-4-((7aS)-2-oxooctahydro-1H-benzo[d]imidazol-1-yl)-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B12930061.png)
![N-(2-Aminophenyl)-4-[2-(1H-indazol-1-yl)ethyl]benzamide](/img/structure/B12930064.png)
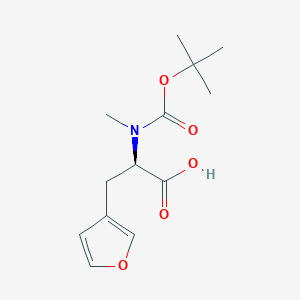
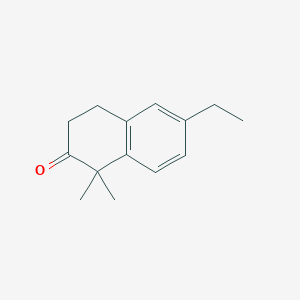

![tert-Butyl 4,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12930089.png)
